molecular formula C18H14N6O3 B3237951 2-(1H-indol-3-yl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide CAS No. 1396847-00-9

2-(1H-indol-3-yl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide

Cat. No.: B3237951
CAS No.: 1396847-00-9
M. Wt: 362.3
InChI Key: VGYAURBQIJXGMR-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-3-yl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide is a heterocyclic hybrid molecule featuring an indole core linked to a tetrazole-substituted phenyl group via a 2-oxoacetamide bridge. The indole moiety is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals, while the tetrazole ring is a metabolically stable bioisostere for carboxylic acids, enhancing resistance to enzymatic degradation .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c1-23-18(27)24(22-21-23)12-8-6-11(7-9-12)20-17(26)16(25)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYAURBQIJXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide is an indole derivative that has garnered attention for its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • An indole core , which is a bicyclic structure known for its biological activity.
  • A tetrazole moiety , enhancing its pharmacological properties.

The molecular formula is C18H18N6O2C_{18}H_{18}N_{6}O_{2}, with a molecular weight of approximately 342.38 g/mol. The presence of both the indole and tetrazole groups allows for versatile interactions with various biological targets.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines, particularly those associated with solid tumors such as colorectal and lung cancers. The compound's mechanism of action appears to involve:

  • Inhibition of Tumor Growth : The compound inhibits key enzymes and signaling pathways critical for tumor proliferation.
  • Induction of Apoptosis : Studies show that it can trigger programmed cell death in cancer cells.

The exact mechanism by which this compound exerts its anticancer effects involves:

  • Targeting Specific Enzymes : It binds to active sites on enzymes involved in cancer cell growth.
  • Modulating Signaling Pathways : It interferes with pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activity of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(1H-indol-3-yl)-N-(m-tolyl)-2-oxoacetamideIndole core with methyl substitutionAntitumor activity
2-(1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamideIndole core with fluorine substitutionAnticancer properties
3-(4-methylphenyl)-2-(1H-indol-3-yloxy)-2-propanoic acidIndole core with propanoic acidAnti-inflammatory effects
N-(3-methylphenyl)-2-[1-(morpholino)indol]-2-oxoacetamideIndole core with morpholino groupAntitumor activity

This table illustrates the diversity in biological activities among compounds sharing similar structural features, highlighting the unique efficacy of this compound.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on Colorectal Cancer Cell Lines :
    • Objective : To assess cytotoxicity against HCT116 and SW480 cell lines.
    • Findings : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects.
  • Lung Cancer Model :
    • Objective : To evaluate tumor growth inhibition in xenograft models.
    • Results : Significant reduction in tumor volume was observed compared to control groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and tetrazole moieties are susceptible to hydrolysis under acidic or basic conditions:

  • Amide hydrolysis : Cleavage of the acetamide group under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions generates 2-(1H-indol-3-yl)-2-oxoacetic acid and the corresponding aniline.

  • Tetrazole ring hydrolysis : The 5-oxo-tetrazole ring may undergo ring-opening in aqueous alkaline media, forming urea derivatives.

Key observations :

  • Hydrolysis rates depend on pH and temperature.

  • Stability studies indicate limited aqueous solubility, necessitating controlled conditions for handling .

Oxidation Reactions

The indole ring and tetrazole group are oxidation-sensitive:

  • Indole oxidation : Reactive oxygen species (e.g., H₂O₂, mCPBA) oxidize the indole’s pyrrole ring to form oxindole derivatives , potentially altering bioactivity.

  • Tetrazole oxidation : The 5-oxo group may undergo further oxidation, though this is less common due to the ring’s electron-deficient nature .

Experimental data :

Oxidizing AgentProduct IdentifiedConditions
H₂O₂2-Oxoindole-3-glyoxylamidepH 7.4, 37°C
mCPBAEpoxide intermediateCH₂Cl₂, 0°C

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the indole’s C5 position, while the tetrazole ring participates in nucleophilic substitutions:

  • Indole C5 halogenation : Treatment with N-bromosuccinimide (NBS) or iodine in acetic acid yields halogenated derivatives.

  • Tetrazole N-alkylation : Reaction with alkyl halides (e.g., methyl iodide) substitutes the tetrazole’s N-methyl group, though steric hindrance limits reactivity .

Example :

ReactionReagentsProductYield
BrominationNBS, AcOH5-Bromo-indole derivative65%
MethylationCH₃I, K₂CO₃N-Alkylated tetrazole40%

Cyclization and Rearrangement

Under specific conditions, the compound undergoes cyclization to form fused heterocycles:

  • Thermal cyclization : Heating in DMF or DMSO induces intramolecular cyclization between the indole and tetrazole groups, forming tricyclic structures .

  • Photochemical rearrangements : UV irradiation may lead to indole ring expansion or tetrazole ring contraction, though these pathways are less characterized.

Stability and Degradation Pathways

  • Thermal degradation : Decomposition above 200°C produces CO, NH₃, and indole fragments.

  • Light sensitivity : Prolonged exposure to UV light accelerates decomposition, necessitating storage in amber vials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several synthesized analogs (Table 1). Key comparisons include:

Compound Name Core Structure Key Substituents Reported Activities References
Target Compound Indole-2-oxoacetamide 4-Methyl-5-oxo-tetrazolylphenyl Not explicitly reported N/A
2a () Indole-2-oxoacetamide 4-Fluorobenzylpyrazole Not reported
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Indole-2-oxoacetamide 4-Fluorobenzyl Anticandidate (inferred from analogs)
8g () Indole-oxadiazole-sulfanyl 4-Methylphenylthiazole Enzyme inhibition
6a () 4-Arylidene-oxazolone 5-Fluoroindole-methyl Antioxidant, antimicrobial

Key Observations:

Indole-2-oxoacetamide Backbone : The target compound and derivatives in and share this backbone, which is critical for hydrogen bonding and π-π stacking interactions. The oxoacetamide group’s carbonyl (IR ~1700 cm⁻¹) and NH protons (¹H NMR δ 8–10 ppm) are consistent across analogs .

Heterocyclic Modifications: Tetrazole vs. Pyrazole/Oxadiazole: The tetrazole group in the target compound offers superior metabolic stability compared to pyrazole () or oxadiazole (). Tetrazoles also exhibit stronger hydrogen-bond acceptor capacity due to their nitrogen-rich structure .

Spectroscopic and Computational Data

  • ¹H NMR: Indole protons (δ 6.8–7.6 ppm) and tetrazole NH (δ 10–12 ppm) are diagnostic. Compare with pyrazole protons in 2a (δ 7.0–8.0 ppm) .
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) confirm the oxoacetamide group .
  • Computational Modeling : Tools like Multiwfn () could analyze electron density distribution, predicting reactivity at the tetrazole and indole moieties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(1H-indol-3-yl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation of 3-formylindole derivatives with aminotetrazole intermediates under acidic reflux. For example, sodium acetate in acetic acid at reflux (3–5 h) facilitates cyclization and imine formation . Solvent polarity and catalyst choice (e.g., protic vs. aprotic solvents) critically affect reaction kinetics. For analogs, yields improved from 60% to 85% when switching from ethanol to DMF due to enhanced solubility of intermediates .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm indole, tetrazole, and acetamide moieties via characteristic shifts (e.g., indole NH at δ 10–12 ppm, tetrazole C=O at ~170 ppm) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water gradient .
  • FTIR for functional group validation (e.g., C=O stretches at 1650–1750 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity variability : Validate compound integrity via HPLC and elemental analysis. Impurities >5% can skew IC₅₀ values .
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. For example, serum-free media may enhance cytotoxicity by reducing protein binding .
  • Structural analogs : Compare activity trends across derivatives to identify pharmacophore contributions .

Q. What computational strategies are effective for elucidating the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, DNA topoisomerases). Focus on hydrogen bonding with tetrazole and indole moieties .
  • MD simulations : Assess binding stability (50–100 ns trajectories) to identify critical residue interactions .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How can synthetic by-products be minimized during large-scale preparation, and what are their structural implications?

  • Methodological Answer : Common by-products include:

  • Uncyclized intermediates : Mitigate via prolonged reflux (≥5 h) and excess sodium acetate .
  • Oxidation products : Use inert atmospheres (N₂/Ar) to prevent indole ring oxidation .
  • Characterization : LC-MS/MS identifies by-products (e.g., m/z shifts corresponding to hydrolyzed acetamide) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Fragment-based design : Systematically modify indole (e.g., halogenation), tetrazole (e.g., methyl vs. ethyl), and phenyl substituents .
  • Bioisosteric replacement : Replace the tetrazole ring with oxadiazole or thiadiazole to assess potency retention .
  • Statistical analysis : Apply ANOVA to compare bioactivity across 10–15 derivatives, controlling for synthetic batch effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.